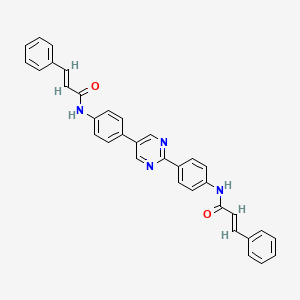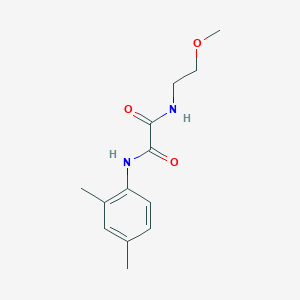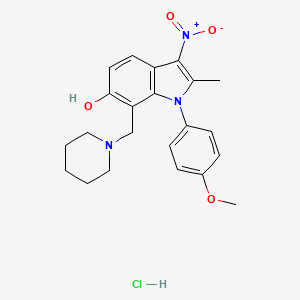
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide), also known as PPDPA, is a synthetic compound that has gained significant attention in scientific research due to its diverse applications in various fields. PPDPA is a member of the bisacrylamide family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) is not well understood. However, it has been proposed that N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) interacts with metal ions, such as copper and iron, through the pyrimidine moiety and forms a complex. This complex formation results in the fluorescence emission of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide). N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has also been shown to interact with hydrogen peroxide through the acrylamide moiety, resulting in the fluorescence emission of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) are not well understood. However, it has been shown that N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) is non-toxic and does not affect cell viability. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has also been shown to be stable under physiological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) is its high sensitivity and selectivity for metal ions and hydrogen peroxide. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) is also easy to synthesize and characterize. However, one of the limitations of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) is its limited solubility in water, which can affect its application in biological systems.
Zukünftige Richtungen
There are several future directions for the research on N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide). One of the future directions is the development of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide)-based biosensors for the detection of various biomolecules, including glucose and cholesterol. Another future direction is the development of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide)-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Additionally, the development of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide)-based fluorescent probes for in vivo imaging is another future direction. Overall, the research on N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has significant potential for various applications in the fields of bioimaging, drug delivery, and biosensing.
Synthesemethoden
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has been synthesized using various methods, including the reaction of 2,5-pyrimidinediamine with 4,1-phenylenediamine in the presence of acetic acid, followed by the reaction with 3-phenylacryloyl chloride in the presence of triethylamine. Another method involves the reaction of 2,5-pyrimidinediamine with 4,1-phenylenediamine in the presence of acetic anhydride, followed by the reaction with 3-phenylacryloyl chloride in the presence of triethylamine. The synthesized N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has been characterized using various techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has been extensively used in scientific research due to its diverse applications. One of the significant applications of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) is in the field of bioimaging. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in living cells. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has also been used as a fluorescent probe for the detection of hydrogen peroxide in living cells. Another application of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) is in the field of drug delivery. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has been used as a carrier for the delivery of various drugs, including anticancer drugs and antibiotics. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(3-phenylacrylamide) has also been used as a biosensor for the detection of various biomolecules, including proteins and DNA.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[4-[2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]pyrimidin-5-yl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O2/c39-32(21-11-25-7-3-1-4-8-25)37-30-17-13-27(14-18-30)29-23-35-34(36-24-29)28-15-19-31(20-16-28)38-33(40)22-12-26-9-5-2-6-10-26/h1-24H,(H,37,39)(H,38,40)/b21-11+,22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPANJZTARTKPF-XHQRYOPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4981065.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4981079.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-phenylpiperazine](/img/structure/B4981083.png)

![5-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4981090.png)
![methyl 5-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-chlorobenzoate](/img/structure/B4981093.png)

![2-[5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4981109.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4981114.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)-2-propanol hydrochloride](/img/structure/B4981130.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4981162.png)
![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4981168.png)